Roburic acid

描述

罗布酸是一种四环三萜类化合物,存在于植物大叶龙胆中。 它以其抗炎特性而闻名,并作为环氧合酶酶的抑制剂,特别是环氧合酶-1和环氧合酶-2,其抑制浓度(IC50)值分别为5和9微摩尔 。该化合物因其在治疗炎症性疾病的潜在治疗应用而引起了人们的兴趣。

准备方法

合成路线和反应条件

罗布酸的合成通常涉及从天然来源(如大叶龙胆)中提取。该过程包括:

提取: 将植物材料进行溶剂提取,使用乙醇或甲醇等溶剂。

纯化: 使用色谱技术(如柱色谱或高效液相色谱(HPLC))纯化粗提物。

分离: 根据其独特的化学性质和结构分离罗布酸。

工业生产方法

罗布酸的工业生产可能涉及大规模提取和纯化过程。还可以探索使用生物技术方法(如植物细胞培养技术)来提高产量和纯度。优化提取溶剂、温度和时间对于最大限度地提高生产过程效率至关重要。

化学反应分析

Inhibition of NF-κB Signaling Pathway

Roburic acid binds directly to tumor necrosis factor (TNF) with high affinity, disrupting the interaction between TNF and its receptor, TNF-R1 . This leads to the inhibition of the NF-κB signaling pathway . Specifically, this compound inhibits the TNF-induced phosphorylation of IKKα/β, IκBα, and p65, degradation of IκBα, nuclear translocation of p65, and NF-κB-target gene expression in colorectal cancer cells .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects by reducing the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells . It achieves this by blocking the IKK/IκB/NF-κB and mitogen-activated protein kinases (MAPKs) pathway .

3.1. Lung Cancer

This compound may inhibit the proliferation and metastasis of lung cancer cells . It can activate the PPARγ signaling pathway and induce cellular autophagy . Network pharmacology analysis suggests that this compound interacts with multiple targets in lung cancer cells, affecting pathways such as arachidonic acid metabolism and the Notch signaling pathway .

3.2. Colorectal Cancer

In colorectal cancer cells, this compound induces G0/G1 cell cycle arrest and apoptosis . It also suppresses tumor growth by blocking NF-κB signaling in xenograft nude mouse models .

3.3. Prostate Cancer

This compound, in combination with docetaxel, has a synergistic inhibitory effect on the growth of prostate cancer cells .

COX Inhibition

This compound acts as an inhibitor of cyclooxygenase (COX), with IC50 values of 5 μM for COX-1 and 9 μM for COX-2 .

Macrophage Reprogramming in Rheumatoid Arthritis

This compound can drive M1-to-M2 phenotypic switch in macrophages by down-regulating the glycolysis level via blocking the ERK/HIF-1α/GLUT1 pathway . This alleviates inflammation and aids in remodeling joint tissues in rheumatoid arthritis .

Interaction with TNF and TNF-R1

Surface plasmon resonance (SPR) analysis has demonstrated that this compound binds directly to TNF, disrupting its interaction with TNF-R1 . The binding kinetics were analyzed using Biacore S200 Evaluation Software, indicating a high-affinity interaction .

Impact on Chemical Reactions

This compound's influence on chemical reactions, such as its role in inhibiting specific enzymes and pathways, highlights its potential as a therapeutic agent . Its interactions with proteins like TNF and its effect on signaling pathways like NF-κB demonstrate its capacity to modulate critical biological processes .

This information is summarized in the following table:

| Biological Activity | Target/Pathway | Effect |

|---|---|---|

| Anti-inflammatory | IKK/IκB/NF-κB and MAPKs pathway | Reduces NO and IL-6 production in LPS-stimulated macrophages |

| Anticancer (Lung Cancer) | PPARγ, Autophagy | Inhibits proliferation and metastasis, activates PPARγ signaling, induces autophagy |

| Anticancer (Colorectal Cancer) | NF-κB signaling | Induces G0/G1 cell cycle arrest and apoptosis, suppresses tumor growth |

| Anticancer (Prostate Cancer) | Synergistic with docetaxel | Inhibits growth of prostate cancer cells |

| COX Inhibition | COX-1 and COX-2 | Inhibits COX activity (IC50 values of 5 μM for COX-1 and 9 μM for COX-2) |

| Macrophage Reprogramming (RA) | ERK/HIF-1α/GLUT1 pathway | Drives M1-to-M2 phenotypic switch, down-regulates glycolysis, alleviates inflammation, remodels joint tissues |

| TNF/TNF-R1 Interaction Inhibition | TNF, TNF-R1 | Binds to TNF, disrupts TNF-TNF-R1 interaction, inhibits NF-κB signaling |

科学研究应用

Anticancer Properties

Roburic acid has shown promising results in inhibiting cancer cell proliferation and metastasis. Recent studies have highlighted its potential mechanisms of action:

- Lung Cancer : ROB inhibits the proliferation and metastasis of lung cancer cells by activating the PPARγ signaling pathway and inducing autophagy. A network pharmacology approach identified 83 potential targets related to lung cancer, with significant binding energy to key proteins involved in cancer progression .

- Colorectal Cancer : ROB has been reported to induce apoptosis in colorectal cancer cells by blocking the NF-κB signaling pathway. It arrests the cell cycle at the G0/G1 phase and reduces the expression of anti-apoptotic proteins such as Mcl-1 and Survivin .

Table 1: Summary of Anticancer Effects of this compound

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases:

- Cytokine Production : ROB has been shown to reduce nitric oxide (NO) and interleukin-6 (IL-6) production in macrophages, indicating its potential to modulate inflammatory responses .

- Rheumatoid Arthritis : Targeted delivery of this compound has been effective in ameliorating symptoms of rheumatoid arthritis through metabolic reprogramming of proinflammatory macrophages .

Table 2: Summary of Anti-inflammatory Applications

Bone Health

This compound shows potential in treating bone-related conditions such as osteoporosis:

- Osteoclastogenesis : Studies indicate that ROB can inhibit osteoclastogenesis and bone resorption by targeting RANKL-induced intracellular signaling pathways. This suggests its utility in managing osteoporosis and other osteolytic diseases .

Table 3: Summary of Bone Health Applications

| Condition | Mechanism of Action | Key Findings |

|---|---|---|

| Osteoporosis | Inhibits osteoclastogenesis | Potential treatment for osteolytic diseases |

Other Biological Applications

This compound has been explored for various other therapeutic applications:

- Gout Treatment : Patent reports suggest that ROB can be used in medicinal liquors for treating gout, showcasing its versatility beyond cancer and inflammation .

- Infection Control : Preliminary studies indicate potential applications against bacterial infections and oxidative stress-related conditions .

Table 4: Other Therapeutic Applications

| Application | Description |

|---|---|

| Gout Treatment | Used in medicinal liquor preparations |

| Bacterial Infections | Potential antimicrobial properties |

作用机制

罗布酸主要通过抑制环氧合酶酶发挥作用,环氧合酶酶是炎症过程中的关键参与者。通过抑制环氧合酶-1和环氧合酶-2,罗布酸减少了促炎前列腺素的产生。 此外,据证明它可以调节其他信号通路,如核因子-κB (NF-κB) 通路,该通路参与免疫反应调节 .

相似化合物的比较

类似化合物

白桦脂酸: 另一种具有抗炎和抗癌特性的三萜类化合物。

齐墩果酸: 以其保肝和抗炎作用而闻名。

熊果酸: 表现出抗炎、抗癌和抗菌活性。

罗布酸的独特性

罗布酸的独特性在于其对环氧合酶酶的特定抑制效果及其在靶向药物递送系统中的潜力。它调节多种炎症通路的能力使其成为治疗应用的有希望的候选者。

生物活性

Roburic acid (RA), a tetracyclic triterpenoid derived from Gentiana macrophylla and oak galls, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, anticancer, and osteoprotective effects. This article synthesizes current research findings on the biological activity of RA, highlighting its mechanisms of action and potential therapeutic applications.

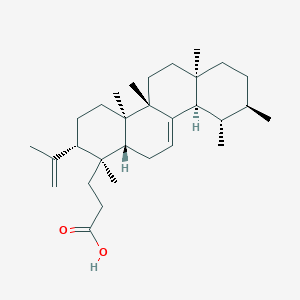

Chemical Structure and Properties

This compound is characterized by its unique tetracyclic structure, which contributes to its biological efficacy. The chemical formula is noted for its ability to interact with various cellular targets, influencing multiple signaling pathways.

1. Osteoclastogenesis Inhibition

Research indicates that RA significantly inhibits osteoclastogenesis and bone resorption. In a study by Wang et al., RA was shown to target RANKL-induced intracellular signaling pathways. At concentrations ranging from 1 to 10 μM, RA effectively dampened the differentiation of bone marrow macrophages into osteoclasts without exhibiting cytotoxicity. The mechanism involves:

- Suppression of TRAF6 : RA downregulates TRAF6, a critical adaptor protein in RANKL signaling.

- Inhibition of NF-κB Activity : RA reduces NF-κB activation, leading to decreased expression of osteoclastogenic markers.

- Regulation of Calcium Signaling : The compound modulates calcium oscillations crucial for osteoclast function .

2. Anticancer Properties

RA has demonstrated promising anticancer effects, particularly against lung cancer. A study published in Frontiers in Oncology utilized network pharmacology and molecular docking techniques to explore the potential mechanisms by which RA inhibits lung cancer cell proliferation and metastasis. Key findings include:

- Activation of PPARγ Pathway : RA activates the PPARγ signaling pathway, which is involved in regulating cell differentiation and apoptosis.

- Induction of Autophagy : The compound triggers autophagic processes in cancer cells, contributing to reduced tumor growth.

- Targeting Multiple Pathways : Enrichment analysis revealed that RA influences several pathways including arachidonic acid metabolism and Notch signaling .

Biological Activity Summary Table

Case Study: Osteoporosis Treatment

In an ovariectomized mouse model simulating post-menopausal osteoporosis, RA exhibited significant therapeutic effects against bone loss. The treatment resulted in decreased osteoclast number and activity while promoting bone density recovery .

Experimental Findings: Lung Cancer

In vitro studies demonstrated that RA inhibited the proliferation of lung cancer cells by downregulating key oncogenic pathways. The research identified seven hub targets with strong binding affinities to RA, suggesting a multi-targeted approach to lung cancer therapy .

属性

IUPAC Name |

3-[(1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32)/t20-,21+,22+,24-,26+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPYCVULPFKBOG-CSHKLQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318071 | |

| Record name | Roburic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6812-81-3 | |

| Record name | Roburic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roburic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。